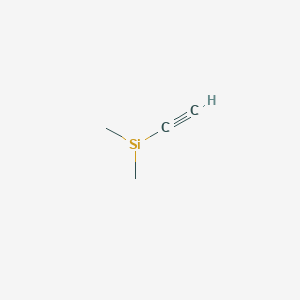
(R)-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, an oxazolidinone ring, and a methanesulfonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester group, where the methanesulfonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the methanesulfonate ester.
科学研究应用
®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
相似化合物的比较
®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate can be compared with other similar compounds, such as:
®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl acetate: Similar structure but with an acetate ester instead of a methanesulfonate ester.
®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl benzoate: Similar structure but with a benzoate ester instead of a methanesulfonate ester.
The uniqueness of ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate lies in its specific ester group, which can influence its reactivity, solubility, and biological activity.
属性
CAS 编号 |
556801-09-3 |
|---|---|
分子式 |
C15H20N2O6S |
分子量 |
356.4 g/mol |
IUPAC 名称 |
[(5R)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C15H20N2O6S/c1-24(19,20)22-11-14-10-17(15(18)23-14)13-4-2-12(3-5-13)16-6-8-21-9-7-16/h2-5,14H,6-11H2,1H3/t14-/m1/s1 |
InChI 键 |
IXNNXBOJAFWIEL-CQSZACIVSA-N |
手性 SMILES |
CS(=O)(=O)OC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 |
规范 SMILES |
CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


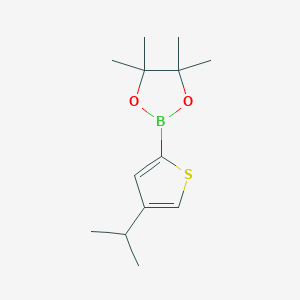
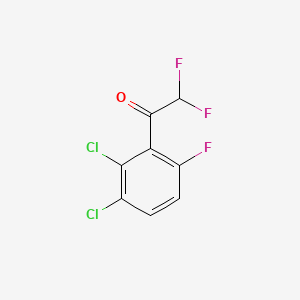
![Pyrrolo[3,4-b]indole](/img/structure/B14762832.png)
![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)

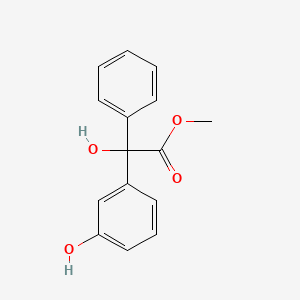
![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)
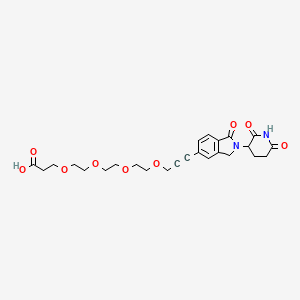


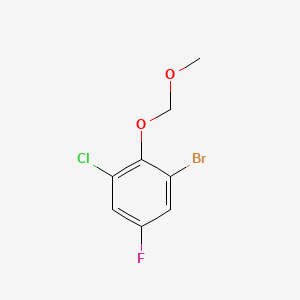
![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)
